![molecular formula C17H15BrF3N3O4S B3957166 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3957166.png)
1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Vue d'ensemble
Description
1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as BTP-2, is a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). IP3R is a calcium channel that plays a critical role in intracellular calcium signaling, which is involved in a wide range of physiological processes such as muscle contraction, neurotransmitter release, and gene expression. BTP-2 has been widely used as a tool compound to study the function of IP3R and its role in various biological processes.
Mécanisme D'action
1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine inhibits the function of IP3R by binding to a specific site on the channel protein. IP3R is activated by the binding of inositol 1,4,5-trisphosphate (IP3), which leads to the release of calcium ions from intracellular stores. 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine blocks the binding of IP3 to IP3R, thereby preventing the release of calcium ions. This inhibition of IP3R function by 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to have various physiological effects.
Biochemical and physiological effects:
The inhibition of IP3R function by 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to have various biochemical and physiological effects. For example, 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to inhibit calcium signaling in neurons, muscle cells, and immune cells. 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit cancer cell proliferation and induce apoptosis. In addition, 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to affect mitochondrial function and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments has several advantages and limitations. One advantage is that 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a potent and selective inhibitor of IP3R, which allows for precise manipulation of intracellular calcium signaling. Another advantage is that 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been widely used in scientific research, which provides a wealth of knowledge on its mechanism of action and physiological effects. However, one limitation is that 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine may have off-target effects on other calcium channels or proteins, which could complicate the interpretation of experimental results. Another limitation is that 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine may have different effects on different cell types or physiological conditions, which requires careful experimental design and interpretation.
Orientations Futures
There are several future directions for the use of 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in scientific research. One direction is to investigate the role of IP3R in other physiological processes such as metabolism, immune response, and circadian rhythm. Another direction is to develop more selective and potent inhibitors of IP3R, which could provide more precise manipulation of intracellular calcium signaling. Additionally, the development of 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine derivatives with improved pharmacokinetic properties could enable its use in vivo and in clinical applications. Finally, the combination of 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine with other compounds or therapies could provide new insights into the treatment of diseases such as cancer and neurodegenerative disorders.
Applications De Recherche Scientifique
1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been widely used in scientific research to investigate the function of IP3R and its role in various biological processes. For example, 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been used to study the role of IP3R in calcium signaling in neurons, muscle cells, and immune cells. 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been used to investigate the role of IP3R in cancer cell proliferation and apoptosis. In addition, 1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been used to study the effect of IP3R on mitochondrial function and oxidative stress.
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3N3O4S/c18-13-2-4-14(5-3-13)29(27,28)23-9-7-22(8-10-23)15-6-1-12(17(19,20)21)11-16(15)24(25)26/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNVTJRSGDPKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}dibenzamide](/img/structure/B3957092.png)
![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3957095.png)
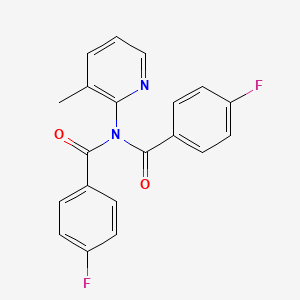
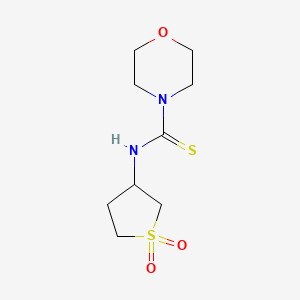
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3957128.png)
![2-(4-methylphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3957131.png)
![N-{1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-fluorobenzamide](/img/structure/B3957139.png)
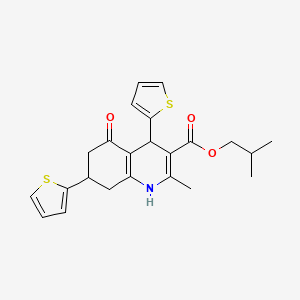
![1-benzyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957142.png)
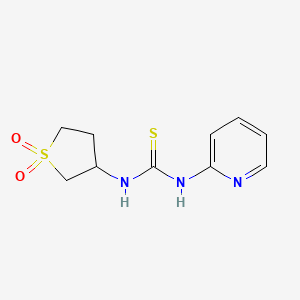
![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3957162.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3957169.png)
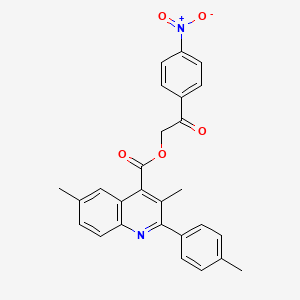
![6,7-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B3957199.png)